Cas no 1431729-02-0 (2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid)

2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound featuring a pyridazine-triazole hybrid structure. Its key advantages include a well-defined molecular framework, which is valuable in medicinal chemistry for designing bioactive molecules. The presence of a carboxylic acid group enhances its potential for derivatization, allowing for the synthesis of esters, amides, or other functionalized derivatives. The methoxy and methyl substituents contribute to its stability and modulate electronic properties, making it suitable for applications in drug discovery and agrochemical research. This compound serves as a versatile intermediate for developing novel pharmacophores or ligands with tailored properties.
2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid structure
1431729-02-0 structure
Product name:2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
CAS No:1431729-02-0
MF:C9H9N5O3
MW:235.199460744858
CID:5150682

2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
    • Inchi: 1S/C9H9N5O3/c1-5-8(9(15)16)13-14(12-5)6-3-4-7(17-2)11-10-6/h3-4H,1-2H3,(H,15,16)
    • InChI Key: FWNMASZTXVFMQV-UHFFFAOYSA-N
    • SMILES: N1=C(C)C(C(O)=O)=NN1C1=NN=C(OC)C=C1

2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM504349-1g
2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylicacid
1431729-02-0 97%
1g
$893 2023-03-07

Additional information on 2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid

Introduction to 2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1431729-02-0)

2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid, identified by the CAS number 1431729-02-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that combines a pyridazine moiety with a triazole ring, both of which are well-documented for their pharmacological potential. The presence of a 6-methoxy substituent and a 5-methyl group further enhances its molecular complexity, making it a promising candidate for various biochemical applications.

The compound's structure is characterized by a carboxylic acid functional group at the 4-position of the triazole ring, which facilitates its interaction with biological targets. This feature has garnered interest in its potential as an intermediate in the synthesis of bioactive molecules. The pyridazine component, known for its stability and versatility in drug design, contributes to the compound's overall chemical properties, enabling diverse functionalization and derivatization strategies.

In recent years, there has been growing attention on heterocyclic compounds due to their role in developing novel therapeutic agents. The triazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 6-methoxy-pyridazine moiety into the triazole system suggests that this compound may exhibit enhanced bioactivity compared to simpler analogs. This hypothesis is supported by computational studies that predict favorable binding interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is its potential in drug discovery. Researchers have been exploring its derivatives as lead compounds for treating various diseases. For instance, modifications at the 5-methyl position have shown promise in modulating enzyme activity, which could be exploited for therapeutic purposes. Additionally, the carboxylic acid group offers opportunities for further derivatization into esters or amides, expanding its utility in medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole ring. These methods align with current trends in green chemistry, emphasizing sustainable and efficient synthetic routes.

Recent advancements in crystallography have allowed researchers to elucidate the three-dimensional structure of this compound and its interactions with biological targets. Such structural insights are crucial for understanding its mechanism of action and optimizing its pharmacological properties. High-resolution X-ray diffraction studies have revealed that the compound adopts a stable conformation in solution, which is conducive to binding with biological macromolecules.

The pharmaceutical industry has shown interest in this compound due to its structural novelty and potential therapeutic benefits. Preclinical studies are underway to evaluate its efficacy and safety profiles in vitro and in vivo. Initial results suggest that derivatives of 2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid exhibit promising activity against certain disease models. These findings underscore the importance of continued research into this class of compounds.

In conclusion,2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1431729-02-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential bioactivity make it a valuable asset in drug discovery efforts. As research progresses, this compound is expected to contribute to the development of novel therapeutic agents that address unmet medical needs.

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